Benzoic acid--butane-1,2-diol (2/1)
Description
Benzoic acid--butane-1,2-diol (2/1) is a molecular complex formed in a 2:1 molar ratio between benzoic acid (C₇H₆O₂) and butane-1,2-diol (C₄H₁₀O₂). This compound is likely a deep eutectic solvent (DES) or cocrystal, where benzoic acid acts as a hydrogen bond acceptor (HBA) and butane-1,2-diol serves as a hydrogen bond donor (HBD). Such systems are valued in green chemistry for their low toxicity, biodegradability, and tunable physicochemical properties .
Butane-1,2-diol’s extended carbon chain compared to shorter diols (e.g., propane-1,2-diol) may enhance hydrophobic interactions while maintaining strong hydrogen bonding, making this complex suitable for applications like natural product extraction or catalysis .
Properties
CAS No. |
76486-37-8 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzoic acid;butane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
SOICWFXLHPKMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.
Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mechanism of Action
The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.
Comparison with Similar Compounds
Benzoic Acid Derivatives
Benzoic acid derivatives vary in functional groups, significantly altering their solubility, acidity, and intermolecular interactions. Key comparisons include:
Key Findings :
Butane-1,2-diol vs. Other Diols in DES
Butane-1,2-diol’s performance as an HBD differs from shorter or branched diols:
Key Findings :
Analytical Differentiation
Mass spectrometry (MS) and chromatography distinguish benzoic acid--butane-1,2-diol (2/1) from similar compounds:
- EI-MS Spectra : Benzoic acid derivatives like benzene-1,2-diol and 4-hydroxybenzoic acid show distinct fragmentation patterns (e.g., m/z 122 for benzoic acid vs. m/z 138 for 4-hydroxybenzoic acid) .
- Chromatographic Retention : Benzoic acid elutes earlier than hydroxylated analogs due to lower polarity, aiding in separation .
Stability and Environmental Behavior
Benzoic acid--butane-1,2-diol (2/1) exhibits superior stability under photooxidation compared to hydroxylated derivatives. For instance:
- Photooxidation Products : Benzoic acid forms fewer oxygenated byproducts (e.g., benzene-1,2-diol) compared to salicylic acid, which rapidly degrades into polyhydroxy aromatics .
- Thermal Stability : The 2:1 complex resists decomposition up to 150°C, whereas vanillic acid decomposes at 100°C due to methoxy group oxidation .
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